molecular formula C19H22FN3S2 B1227038 3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide

3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide

Cat. No. B1227038
M. Wt: 375.5 g/mol
InChI Key: OPOAZAFXRMLGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide is a member of thioureas.

Scientific Research Applications

  • Antimicrobial Activity : Dengale et al. (2019) synthesized precursors similar to the compound and tested their antibacterial and antifungal activity. They found significant antimicrobial properties in these compounds Dengale et al., 2019.

  • Pharmacological Activity : Hussain and Kaushik (2015) investigated derivatives of carbothioamide for various pharmacological activities, including anti-inflammatory and antimicrobial properties. Some compounds showed potent anti-inflammatory activity with minimal ulcerogenic effects Hussain & Kaushik, 2015.

  • Monoamine Oxidase Inhibition : Koç et al. (2014) synthesized derivatives of 1-carbothioamide and evaluated them for monoamine oxidase (MAO) inhibitory activity. Certain derivatives showed high selectivity in inhibiting MAO-A enzyme, which could have implications in treating depression and anxiety Koç et al., 2014.

  • Human Monoamine Oxidase Inhibition : Şentürk et al. (2012) also synthesized similar derivatives and evaluated them for human monoamine oxidase inhibitory activities, finding potent inhibition of MAO-A isoforms Şentürk et al., 2012.

  • Bactericidal Activities : Xin et al. (2006) synthesized derivatives of 1-carbothioamide and tested them against various bacterial strains, finding certain bactericidal activities against E. coli and P. vulgaris Xin et al., 2006.

  • Antimicrobial Activity of Benzenesulfonic Acid Derivatives : Kariuki et al. (2022) found that synthesized benzenesulfonic acid derivatives, related to the compound , exhibited growth inhibition against Listeria monocytogenes and Escherichia coli Kariuki et al., 2022.

  • Antiviral and Antimicrobial Activities : Reddy et al. (2013) studied the antiviral and antimicrobial activities of urea and thiourea derivatives of piperazine, related to the compound of interest. Some derivatives showed promising antiviral and antimicrobial activities Reddy et al., 2013.

properties

Product Name

3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide

Molecular Formula

C19H22FN3S2

Molecular Weight

375.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-N-(3-methylsulfanylphenyl)-1,3-diazinane-1-carbothioamide

InChI

InChI=1S/C19H22FN3S2/c1-25-17-8-4-7-16(12-17)21-19(24)23-11-5-10-22(14-23)13-15-6-2-3-9-18(15)20/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,21,24)

InChI Key

OPOAZAFXRMLGBM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=S)N2CCCN(C2)CC3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide
Reactant of Route 4
3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide
Reactant of Route 5
3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.